molecular formula C8H17NO2 B13196358 3-(1-Aminopropan-2-YL)-2-methyloxolan-3-OL

3-(1-Aminopropan-2-YL)-2-methyloxolan-3-OL

Cat. No.: B13196358
M. Wt: 159.23 g/mol
InChI Key: RJNVFTVQYVUIHT-UHFFFAOYSA-N
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Description

3-(1-Aminopropan-2-YL)-2-methyloxolan-3-OL is an organic compound that belongs to the class of amino alcohols. This compound is characterized by the presence of an amino group attached to a propanol backbone, which is further connected to a methyloxolan ring. The unique structure of this compound makes it a valuable intermediate in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Aminopropan-2-YL)-2-methyloxolan-3-OL can be achieved through several methods. One common approach involves the reaction of 1-aminopropan-2-ol with an appropriate oxirane derivative under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the ring-opening of the oxirane and subsequent formation of the oxolan ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or crystallization to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(1-Aminopropan-2-YL)-2-methyloxolan-3-OL undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to yield simpler alcohols or amines.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce simpler alcohols or amines.

Scientific Research Applications

3-(1-Aminopropan-2-YL)-2-methyloxolan-3-OL has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.

    Industry: The compound is utilized in the production of specialty chemicals and as a precursor for advanced materials.

Mechanism of Action

The mechanism of action of 3-(1-Aminopropan-2-YL)-2-methyloxolan-3-OL involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological receptors, while the oxolan ring provides structural stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Aminopropan-2-ol: A simpler amino alcohol with similar reactivity but lacking the oxolan ring.

    2-Amino-2-methylpropan-1-ol: Another amino alcohol with a different substitution pattern on the propanol backbone.

    3-Amino-1,2,4-triazole: A heterocyclic compound with an amino group, used in various pharmaceutical applications.

Uniqueness

3-(1-Aminopropan-2-YL)-2-methyloxolan-3-OL is unique due to its combination of an amino group and an oxolan ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for specialized applications in research and industry.

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

3-(1-aminopropan-2-yl)-2-methyloxolan-3-ol

InChI

InChI=1S/C8H17NO2/c1-6(5-9)8(10)3-4-11-7(8)2/h6-7,10H,3-5,9H2,1-2H3

InChI Key

RJNVFTVQYVUIHT-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCO1)(C(C)CN)O

Origin of Product

United States

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